1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Overview
Description
1-(2,4-dimethoxyphenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a dimethoxyphenyl group attached to a methanamine moiety
Mechanism of Action
Target of Action
For instance, the compound SSR149415, which contains a 2,4-dimethoxyphenyl group, has been shown to act as an antagonist at the vasopressin V1b receptor .
Mode of Action
For example, the compound qinghaosu and its derivatives, which contain a 2,4-dimethoxyphenyl group, have been shown to produce C-centered primary radicals that can alkylate reduced glutathione (GSH), a critical molecule in cellular processes .
Biochemical Pathways
For instance, compounds containing a 2,4-dimethoxyphenyl group have been implicated in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
For instance, the compound AR-L 57 CL, an imidazole derivative, has been shown to have a short half-life and a high degree of positive inotropic action .
Result of Action
For example, some pyrazole derivatives containing a 2,4-dimethoxyphenyl group have been shown to have expected anti-inflammatory and analgesic activities .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The compound 1-(2,4-dimethoxyphenyl)-N-methylmethanamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit bacterial RNA polymerase (RNAP), which is a key enzyme involved in the synthesis of RNAs in bacteria . The nature of these interactions is complex and may involve various types of bonding, including hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have antimicrobial activity against certain Gram-positive bacteria, but not against Gram-negative bacteria . It is also known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the switch region of bacterial RNAP, which is a key part of the enzyme’s active site . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of RNAs in bacteria.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, its antimicrobial activity may vary depending on the duration of exposure and the specific conditions of the experiment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The process can be summarized as follows:
Condensation Reaction: 2,4-dimethoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a suitable reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anti-HIV agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is utilized in studies investigating the interaction of amine compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxybenzylamine: Similar in structure but lacks the N-methyl group.
2,4-dimethoxyphenethylamine: Contains an ethyl group instead of a methyl group on the amine.
Uniqueness
1-(2,4-dimethoxyphenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVUWTHGZHDWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368580 | |
Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102503-23-1 | |
Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2,4-dimethoxyphenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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